2-Propenamide, 3-(2-(1-piperidinyl)-6-(trifluoromethyl)-3-pyridinyl)-N-(5,6,7,8-tetrahydro-7-hydroxy-1-naphthalenyl)-, (2E)-
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Overview
Description
AMG-0347 has analgesic effects of a recently developed transient receptor potential vanilloid 1 (TRPV1) antagonist. The effect of either AMG0347 or morphine was tested for its effects on guarding pain score, heat withdrawal latency, and mechanical withdrawal threshold.
Scientific Research Applications
Glycine Transporter Type-2 Inhibition
One significant application of compounds related to 2-Propenamide derivatives is as inhibitors of the glycine transporter type-2 (GlyT-2). For example, phenoxymethylbenzamide derivatives have been identified as novel classes of GlyT-2 inhibitors. These compounds have shown effectiveness in inhibiting human GlyT-2 and exhibit anti-allodynia effects in mouse models of neuropathic pain (Takahashi et al., 2014).
Natural Product Derivatives and Biological Activities
Natural products with polyene amide structures, including those derived from 2-Propenamide, have a range of biological activities. These compounds, isolated from various natural sources like Compositae, Piperaceae, and Rutaceae families, exhibit properties such as insecticidal, antibacterial, and antifungal activities. Additionally, they are used in enzyme inhibition and have shown antiviral and antiulcerative properties (Nájera & Yus, 2000).
Supramolecular Assemblies and Hydrogen Bond Analysis
In the realm of supramolecular chemistry, 2-Propenamide derivatives form complexes with N-containing cocrystal formers. These complexes demonstrate interesting properties like hydrogen bonds and aromatic stacking interactions, which are pivotal in constructing 3-D and 2-D supramolecular networks. Such properties are essential for the development of advanced materials and pharmaceuticals (Pang et al., 2015).
Sigma(1) Receptor Activity
Derivatives of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] related to 2-Propenamide have been studied for their selective binding and activity at the sigma(1) receptor. These compounds, particularly those with the piperidine moiety, show potential as sigma(1) ligands and have applications in tumor research and therapy due to their antiproliferative activity (Berardi et al., 2005).
Catalytic Electron Mediators
Some lipophilic pyridylpyridinium tetrakis derivatives related to 2-Propenamide have been explored for their use as catalytic electron mediators. These compounds exhibit the capability to work as efficient electron carriers, which has implications in the field of electrochemistry and energy storage technologies (Shimizu et al., 1987).
properties
CAS RN |
946615-43-6 |
---|---|
Product Name |
2-Propenamide, 3-(2-(1-piperidinyl)-6-(trifluoromethyl)-3-pyridinyl)-N-(5,6,7,8-tetrahydro-7-hydroxy-1-naphthalenyl)-, (2E)- |
Molecular Formula |
C24H26F3N3O2 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
(E)-N-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)-3-[2-piperidin-1-yl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide |
InChI |
InChI=1S/C24H26F3N3O2/c25-24(26,27)21-11-8-17(23(29-21)30-13-2-1-3-14-30)9-12-22(32)28-20-6-4-5-16-7-10-18(31)15-19(16)20/h4-6,8-9,11-12,18,31H,1-3,7,10,13-15H2,(H,28,32)/b12-9+ |
InChI Key |
YCDWBIUKUBHSKQ-FMIVXFBMSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=C(C=CC(=N2)C(F)(F)F)/C=C/C(=O)NC3=CC=CC4=C3CC(CC4)O |
SMILES |
C1CCN(CC1)C2=C(C=CC(=N2)C(F)(F)F)C=CC(=O)NC3=CC=CC4=C3CC(CC4)O |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=N2)C(F)(F)F)C=CC(=O)NC3=CC=CC4=C3CC(CC4)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AMG 0347 AMG-0347 AMG0347 N-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)-3-(2-(piperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl)acrylamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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